Ioxynil

herbicide spectrum dose-response post-emergence weed control

Ioxynil (CAS 1689-83-4) is the hydroxybenzonitrile of choice for cereal, onion, and sugarcane formulations targeting phenoxy-resistant broadleaf weeds. Versus bromoxynil, it delivers 100× higher PSII uncoupling potency, stronger thylakoid binding (Ki/Kb≈1), and a wider weed-control spectrum at low field rates (0.125 lb/acre). Its 3.9× lower photolysis quantum yield (Φ=0.0024) extends residual activity under high solar radiation. The distinct 9–10 day soil half-life with complete microbial mineralization provides a superior biodegradation model. Ideal for formulation R&D, residue analysis, and photosynthesis mechanism studies.

Molecular Formula C7H3I2NO
Molecular Weight 370.91 g/mol
CAS No. 1689-83-4
Cat. No. B1672095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIoxynil
CAS1689-83-4
SynonymsIoxynil;  Bantrol;  Iotox;  Trevespan;  BRN 2364041;  CA 69-15; 
Molecular FormulaC7H3I2NO
Molecular Weight370.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)O)I)C#N
InChIInChI=1S/C7H3I2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H
InChIKeyNRXQIUSYPAHGNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySOLUBILITY IN WATER @ 20-25 °C: 22% /LITHIUM SALT/;  14% /SODIUM SALT/;  10.7% /POTASSIUM SALT/
SOLUBILITY IN WATER: 0.005% @ 20 °C;  IN CYCLOHEXANONE: 14%;  IN DIMETHYLFORMAMIDE: 74%
SLIGHTLY SOL IN CHLOROFORM;  SOL IN ETHER
AT 25 °C: IN ACETONE MORE THAN 10 G/100 ML;  IN BENZENE 1.1 G/100 ML;  IN CARBON TETRACHLORIDE 0.14 G/100 ML;  IN METHANOL 3.3 G/100 ML;  IN WATER 130 PPM
In water 50 mg/l (25 °C). In acetone 70, ethanol, methanol 20, cyclohexanone 140, tetrahydrofuran 340, dimethylformamide 740, chloroform 10, carbon tetrachloride <1 (all in g/l, 25 °C)
Solubility in water: none
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ioxynil (CAS 1689-83-4): Post-Emergent Hydroxybenzonitrile Herbicide Procurement Specifications


Ioxynil (4-hydroxy-3,5-diiodobenzonitrile, CAS 1689-83-4) is a contact-selective post-emergent herbicide belonging to the hydroxybenzonitrile class, acting primarily through inhibition of photosynthetic electron transport at Photosystem II [1]. It is a crystalline colorless solid with a phenol-like odor, a melting point of 212 °C, and a water solubility of 0.05 g/L [2]. Its commercial applications are concentrated in cereals, onion crops, flax, sugarcane, and turfgrass for broadleaf weed control, with typical field application rates of 300–900 g/Ha [3]. Ioxynil is not registered for use in the United States but remains commercially significant in Australia, New Zealand, Japan, and several European and African markets [4].

Why Ioxynil (1689-83-4) Cannot Be Directly Substituted with In-Class Analogs Like Bromoxynil


Despite sharing the same hydroxybenzonitrile scaffold and mechanism of Photosystem II inhibition, ioxynil and its closest analog bromoxynil exhibit distinct pharmacodynamic and environmental fate profiles that preclude interchangeable use in agrochemical formulations. Comparative studies reveal ioxynil possesses a 100-fold higher uncoupling potency on cyclic photophosphorylation [1], stronger and less displaceable thylakoid membrane binding [2], and a wider spectrum of weed species control at low field doses [3]. Furthermore, ioxynil demonstrates differential soil persistence (half-life 9–10 days versus 7 days for bromoxynil) and distinct microbial degradation pathway completeness [4]. These quantifiable divergences in both target-site biochemistry and environmental behavior mean that substituting bromoxynil for ioxynil—or vice versa—in formulations, residue monitoring protocols, or integrated weed management programs will alter efficacy outcomes, regulatory compliance, and environmental impact assessments.

Quantitative Differentiation of Ioxynil (1689-83-4) Against Closest Analogs


Ioxynil Demonstrates a Wider Spectrum of Weed Control Than Bromoxynil at Low Field Application Doses

In glasshouse trials evaluating post-emergence control of phenoxy alkanoic acid-resistant weed seedlings, ioxynil demonstrated activity against a broader range of species than bromoxynil at the low dose of 0.125 lb/acre. Both herbicides exhibited equivalent safety to graminaceous species at higher doses (4–8 lb/acre tolerance) and to certain leguminous crops at 0.5–0.75 lb/acre [1]. The wider activity spectrum at low doses constitutes a quantifiable efficacy advantage for ioxynil in integrated weed management programs targeting diverse broadleaf weed populations.

herbicide spectrum dose-response post-emergence weed control phenoxy-resistant species

Ioxynil Is 100-Fold More Potent Than Bromoxynil as an Uncoupler of Cyclic Photophosphorylation

In vitro assays using chloroplasts isolated from Matricaria inodora revealed that ioxynil was approximately one hundred times (100×) more effective than bromoxynil as an uncoupler of PMS cyclic photophosphorylation [1]. Concurrently, ioxynil was slightly more inhibitory toward electron transport [1]. This marked differential in uncoupling potency—a key mechanism leading to ATP depletion and cellular death—has been corroborated by subsequent studies showing ioxynil to be 3–4 times more effective as an inhibitory uncoupler in chloroplasts from multiple weed species [2].

chloroplast biochemistry uncoupling activity photophosphorylation mode of action

Ioxynil Binds Irreversibly to Thylakoid Membranes; Bromoxynil Is Competitively Displaceable

Radiolabeled displacement studies using 14C-labeled ioxynil and bromoxynil demonstrated asymmetric binding behavior: ioxynil partially replaced bound 14C-bromoxynil, whereas bromoxynil failed to displace bound 14C-ioxynil at biochemically active concentrations [1][2]. The ratio of inhibition constant (Ki) to binding constant (Kb) was approximately 1 for ioxynil-Na compared to approximately 3 for bromoxynil-K [2]. This indicates stronger, less reversible ioxynil binding to the thylakoid membrane, which correlates with its superior uncoupling and electron transport inhibition activity.

herbicide binding thylakoid membrane radiolabeled displacement target-site occupancy

Ioxynil Exhibits Slower Soil Degradation but More Complete Microbial Mineralization Than Bromoxynil

In a clay loam soil with high organic matter content, bromoxynil degradation proceeded at a faster rate than ioxynil, with estimated half-lives of 7 days for bromoxynil and 9–10 days for ioxynil [1]. However, soil microorganisms that completely degraded ioxynil to CO₂ did not completely degrade bromoxynil; partial degradation products from bromoxynil were detected on thin-layer chromatograms [1]. This divergent degradation profile suggests that while ioxynil persists slightly longer in soil, it undergoes more complete mineralization, potentially reducing the accumulation of persistent metabolites.

soil persistence microbial degradation half-life environmental fate

Ioxynil Photoreactivity Is ~4× Lower Than Bromoxynil, Reducing Abiotic Degradation Risk

Laboratory investigations of direct photolysis (λ > 290 nm) in aqueous solutions determined quantum yields (Φ) of 0.0024 for ioxynil and 0.0093 for bromoxynil [1]. This corresponds to approximately 3.9× lower photoreactivity for ioxynil relative to bromoxynil. The photoreactivity of both compounds was found to be about three times lower than that of chloroxynil (Φ = 0.0060) [1]. Lower quantum yield implies reduced susceptibility to photodegradation in surface water and on plant surfaces following application.

photodegradation quantum yield abiotic degradation aqueous photolysis

Ioxynil Exhibits Slightly Higher Mammalian Oral Toxicity Than Bromoxynil

Ioxynil has a rat oral LD50 of 110 mg/kg, indicating high acute toxicity [1]. Comparative toxicological assessment notes that ioxynil is slightly more toxic than the related analogs chloroxynil and bromoxynil, attributed to the heavier iodine halogens [1][2]. While specific LD50 values for bromoxynil are not provided in the cited sources for direct quantitative comparison, the class-level ranking (ioxynil > bromoxynil > chloroxynil in toxicity) is consistently reported across authoritative databases and should inform handling and safety protocol selection.

toxicology LD50 mammalian toxicity safety profile

High-Value Application Scenarios for Ioxynil (1689-83-4) Based on Quantified Differentiation


Formulation of Post-Emergent Herbicides Targeting Phenoxy-Resistant Broadleaf Weeds in Cereals

Given ioxynil's demonstrated wider spectrum of activity at low field doses (0.125 lb/acre) against phenoxy-resistant weed seedlings compared to bromoxynil [1], formulations containing ioxynil as the active ingredient are preferentially selected for cereal crops (wheat, barley, oats) where diverse broadleaf weed populations with documented phenoxy resistance are anticipated. This scenario leverages the compound's ability to control species that survive phenoxy alkanoic acid treatment, providing a resistance management rotation option distinct from auxin-mimic herbicides.

Chloroplast Biochemistry Research Requiring Potent Uncouplers of Photophosphorylation

For laboratory investigations into photosynthetic electron transport and chloroplast energetics, ioxynil serves as a superior biochemical probe relative to bromoxynil due to its 100-fold higher potency as an uncoupler of PMS cyclic photophosphorylation [2] and its 3–4× greater effectiveness as an inhibitory uncoupler in isolated chloroplasts [3]. The compound's stronger, less displaceable thylakoid membrane binding (Ki/Kb ratio ≈ 1 vs. ≈ 3 for bromoxynil) [3] further enables precise dose-response studies without confounding displacement artifacts.

Environmental Fate Studies Focusing on Microbial Mineralization Completeness

In soil microbiology and environmental chemistry research aimed at understanding pesticide degradation pathway completeness, ioxynil represents a distinct case study relative to bromoxynil. Its longer soil half-life (9–10 days vs. 7 days for bromoxynil) coupled with complete mineralization to CO₂ by specific microbial consortia—contrasted with bromoxynil's incomplete degradation and persistent metabolites [4]—makes ioxynil a valuable model compound for investigating microbial degradation mechanisms and for designing bioremediation strategies targeting nitrile herbicides.

Photostable Herbicide Formulations for High-UV Environments

Formulators developing herbicides intended for use in regions with intense solar radiation (e.g., Australian cereal belts, Mediterranean onion crops) should consider ioxynil's 3.9× lower photolysis quantum yield (Φ = 0.0024 vs. 0.0093 for bromoxynil) [5]. This reduced photoreactivity suggests longer residual activity on treated foliage, potentially reducing application frequency and improving cost-effectiveness under high-light conditions. The quantitative photostability difference directly informs adjuvants selection and formulation optimization decisions.

Technical Documentation Hub

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36 linked technical documents
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